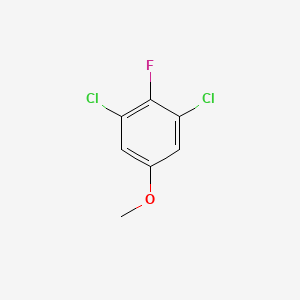

3,5-Dichloro-4-fluoroanisole

CAS No.: 1804886-03-0

Cat. No.: VC2989122

Molecular Formula: C7H5Cl2FO

Molecular Weight: 195.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804886-03-0 |

|---|---|

| Molecular Formula | C7H5Cl2FO |

| Molecular Weight | 195.01 g/mol |

| IUPAC Name | 1,3-dichloro-2-fluoro-5-methoxybenzene |

| Standard InChI | InChI=1S/C7H5Cl2FO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

| Standard InChI Key | ZBSUGIKZGMHZHF-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C(=C1)Cl)F)Cl |

| Canonical SMILES | COC1=CC(=C(C(=C1)Cl)F)Cl |

Introduction

| Parameter | Value |

|---|---|

| CAS No. | 1804886-03-0 |

| Molecular Formula | C₇H₅Cl₂FO |

| Molecular Weight | 195.01 g/mol |

| IUPAC Name | 1,3-dichloro-2-fluoro-5-methoxybenzene |

| Standard InChI | InChI=1S/C7H5Cl2FO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

| Standard InChIKey | ZBSUGIKZGMHZHF-UHFFFAOYSA-N |

The structure consists of a benzene ring with a methoxy group (-OCH₃), two chlorine atoms, and one fluorine atom in specific positions. The methoxy group is a key feature that distinguishes it from other halogenated benzene derivatives such as 3,5-dichloro-4-fluorobenzene.

Physical and Chemical Properties

3,5-Dichloro-4-fluoroanisole possesses distinctive physical and chemical properties resulting from its halogen substitution pattern and methoxy functional group.

Physical Properties

While specific physical property data for 3,5-Dichloro-4-fluoroanisole is limited in the literature, we can infer some properties based on similar compounds:

| Property | Value | Note |

|---|---|---|

| Physical State | Solid or Liquid | Based on similar compounds |

| Color | Colorless to light yellow | Typical for halogenated anisoles |

| Odor | Aromatic | Characteristic of anisoles |

| Solubility | Soluble in organic solvents; limited water solubility | Similar to other halogenated aromatics |

Similar halogenated anisoles like 4-fluoroanisole have well-documented properties, including a boiling point of 157°C and density of 1.114 g/mL at 25°C . The addition of chlorine atoms in 3,5-Dichloro-4-fluoroanisole would likely increase its boiling point and density compared to 4-fluoroanisole.

Synthesis Methods

Several synthetic routes can be employed to prepare 3,5-Dichloro-4-fluoroanisole, with varying degrees of efficiency and complexity.

General Synthetic Approaches

The synthesis of 3,5-Dichloro-4-fluoroanisole typically involves one of the following general approaches:

-

Direct halogenation of 4-fluoroanisole

-

Methoxylation of 3,5-dichloro-4-fluorobenzene derivatives

-

Selective halogenation of appropriately substituted precursors

Industrial Preparation Methods

Industrial preparation methods for 3,5-Dichloro-4-fluoroanisole would likely employ continuous flow reactors and environmentally friendly solvents to enhance yield and minimize waste. The specific synthesis pathway may vary depending on the starting materials and desired conditions.

For related compounds like 3,5-dichloro-4-fluoroaniline, methods have been developed with advantages of "simple process, lower cost, mild reaction condition, environmental friendliness, high process safety, low equipment requirements, and high product yield and purity" . Similar principles would likely apply to the industrial synthesis of 3,5-Dichloro-4-fluoroanisole.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information about the structural and electronic properties of 3,5-Dichloro-4-fluoroanisole.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of halogenated anisoles. For 3,5-Dichloro-4-fluoroanisole:

-

¹H NMR would show signals for:

-

The methoxy protons (-OCH₃) as a singlet (typically around 3.8-4.0 ppm)

-

The aromatic protons as doublets with characteristic coupling patterns due to the influence of the halogen substituents

-

-

¹³C NMR would display signals for:

-

The methoxy carbon (typically around 55-60 ppm)

-

The six aromatic carbons, with characteristic chemical shifts influenced by the halogen substituents

-

Coupling with fluorine would create characteristic splitting patterns

-

-

¹⁹F NMR would show a signal for the fluorine atom, with potential long-range coupling to the aromatic protons and the methoxy group .

Studies on related fluoroanisoles have demonstrated long-range ¹³C-¹H and ¹³C-¹⁹F coupling constants, which provide insights into the conformational properties of these compounds .

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, offers valuable information about the molecular structure and bonding in halogenated anisoles.

Research on similar compounds indicates that the Raman spectra of fluorinated and chlorinated anisoles show characteristic bands in the region 4000–10 cm⁻¹, while their infrared spectra as mulls typically display distinctive patterns in the range 4000–200 cm⁻¹ .

A normal coordinate analysis for the in-plane vibrations of halogenated anisoles has been performed using a modified valence force field, enabling unambiguous vibrational assignments through potential energy distributions and eigenvectors .

Chemical Reactions and Applications

3,5-Dichloro-4-fluoroanisole participates in various chemical reactions, highlighting its versatility in synthetic organic chemistry.

Key Reaction Types

The compound can undergo several important reaction types:

-

Cross-coupling reactions: The halogen substituents make it a suitable substrate for palladium-catalyzed coupling reactions such as Suzuki, Stille, and Negishi couplings.

-

Nucleophilic aromatic substitution: Despite being less reactive than non-methoxylated analogs, the halogen substituents can be displaced by nucleophiles, especially under forcing conditions.

-

Metalation reactions: Directed ortho-metalation can occur, influenced by the methoxy group.

-

Reactions involving the methoxy group: The methoxy group can undergo O-demethylation to form the corresponding phenol, or it can direct electrophilic substitution.

Applications in Synthetic Chemistry

3,5-Dichloro-4-fluoroanisole serves as a valuable building block in the synthesis of:

-

Pharmaceutical intermediates: The compound can be utilized in the preparation of various bioactive molecules, leveraging its unique substitution pattern.

-

Agrochemical precursors: Similar halogenated aromatics are employed in the synthesis of crop protection agents.

-

Functional materials: Halogenated aromatics contribute to the development of materials with specific properties for various applications.

Role in Pharmaceutical and Agrochemical Development

The distinct combination of chlorine and fluorine atoms in 3,5-Dichloro-4-fluoroanisole contributes to its utility in both industrial and academic research contexts. Its unique properties make it valuable for studying chemical reactions and biological interactions.

In pharmaceutical development, derivatives of halogenated anisoles are being investigated for their potential biological activities, including antimicrobial or antifungal properties. The presence of halogen substituents can enhance the compound's stability and influence its interactions with biological targets.

In agrochemistry, similar compounds are explored for their potential as pesticides or herbicides, where the halogen substituents can contribute to the compound's efficacy in agricultural applications.

Research Findings and Recent Developments

Research on halogenated anisoles, including 3,5-Dichloro-4-fluoroanisole, continues to yield valuable insights into their properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume